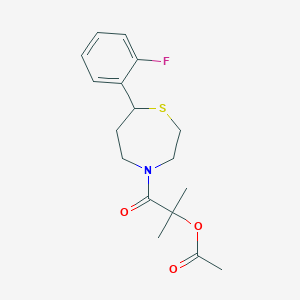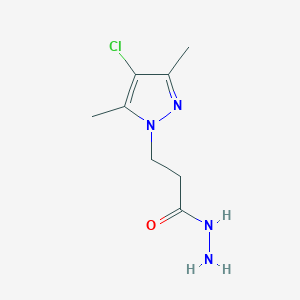
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3,5-dimethylpyrazolyl)propanohydrazide is an organic compound with the molecular formula C5H7ClN2 . It belongs to the class of pyrazole derivatives and contains two methyl substituents on the pyrazole ring . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) exhibit C2v symmetry .
Molecular Structure Analysis
The compound’s structure consists of a pyrazole ring with two methyl groups at positions 3 and 5, along with a chlorine atom at position 4 . The IUPAC name for this compound is 4-chloro-3,5-dimethyl-1H-pyrazole .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 130.58 g/mol .
- Purity : Reported as 95% .
- Storage Temperature : Recommended to store under an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of new crystals characterized by various spectroscopic methods, indicating potential in crystallography and materials science (Karrouchi et al., 2020).
- Its molecular and crystal structure was determined through X-ray diffraction, highlighting its role in advancing structural chemistry (Channar et al., 2019).
Biological Evaluation
- In vitro studies have revealed antidiabetic and antioxidant activities, suggesting its potential in medical and pharmacological research (Karrouchi et al., 2020).
Molecular Docking Studies
- Molecular docking studies of the compound indicated that it could exhibit anti-diabetic activity via inhibition of specific enzymes, demonstrating its relevance in drug discovery (Karrouchi et al., 2020).
Corrosion Inhibition
- Research has explored its derivatives as corrosion inhibitors for mild steel in specific environments, contributing to the field of material science and corrosion engineering (El Arrouji et al., 2020).
Antimicrobial Activity
- Studies on related benzothiazole compounds, utilizing similar scaffolds, have shown significant antimicrobial activity, indicating its application in developing new antimicrobial agents (Abbas et al., 2014).
Safety and Hazards
- Hazard Statements : The compound is classified as hazardous (GHS06) and poses risks related to ingestion (H301), skin contact (H311), and inhalation (H331) .
- Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and ingestion. Use appropriate protective measures .
Eigenschaften
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASIAMHYKFNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)
![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)


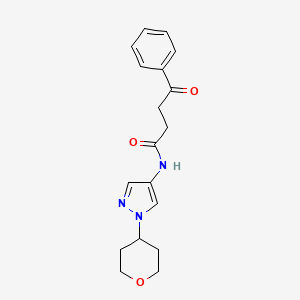
![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)
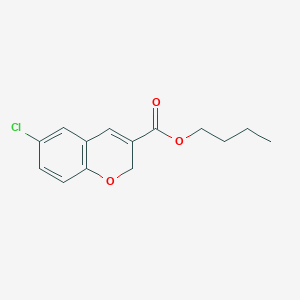
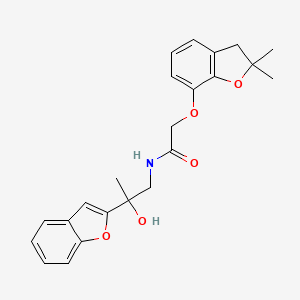

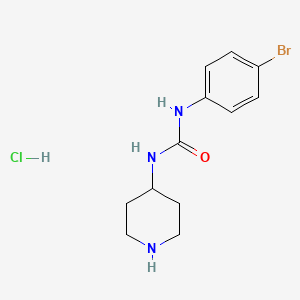
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
